Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a difluorohydroxyphenyl moiety, and a piperazine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,4-difluoro-5-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, modulating their activity. The difluorohydroxyphenyl moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to its desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of the difluorohydroxyphenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Properties
Molecular Formula |
C15H20F2N2O3 |
---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)12-9-13(20)11(17)8-10(12)16/h8-9,20H,4-7H2,1-3H3 |
InChI Key |
GWDUBBUPISTUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2F)F)O |
Origin of Product |
United States |
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